2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-4-2-7-15(10-12)24(21,22)17-8-9-23-16(17)13-5-3-6-14(11-13)18(19)20/h2-7,10-11,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJXUIIUIHCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 3-nitrobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Overview
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is a heterocyclic compound featuring a five-membered ring that includes sulfur and nitrogen. Its unique structure, characterized by a nitrophenyl group and a tosyl group, enhances its electronic properties, making it a subject of interest in various fields, particularly medicinal chemistry and organic synthesis. This compound has shown potential biological activities and serves as an intermediate in the synthesis of other biologically active molecules.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new therapeutic agents. Research indicates that thiazolidine derivatives can exhibit significant anti-cancer properties. For instance, studies have shown that thiazolidines can enhance anti-proliferative activity against breast cancer cell lines (MCF7), with some analogues demonstrating potency up to 15 times greater than the standard reference drug, cisplatin .
Case Study: Anti-Cancer Activity
- Study Design : A series of thiazolidine derivatives were synthesized and evaluated for their cytotoxic effects on MCF7 breast cancer cells.
- Results : Compounds with halogenated or electron-withdrawing groups on the phenyl ring showed increased potency. The most active compounds exhibited IC50 values significantly lower than those of cisplatin, indicating superior efficacy in inhibiting cell growth .
Organic Synthesis
The compound serves as an important intermediate in synthesizing other complex organic molecules. Its multi-step synthetic routes allow for the incorporation of various functional groups, enhancing its versatility in chemical reactions.
Synthesis Pathway
- Initial Steps : The synthesis typically involves the reaction of appropriate nitro and sulfonyl precursors under controlled conditions.
- Final Product : The resulting thiazolidine can be further modified to create derivatives with tailored biological activities.
Research into the biological activities of thiazolidines has identified various pharmacological effects, including anti-inflammatory and antimicrobial properties. For example, derivatives have been tested against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, showing promising results .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of thiazolidines and their biological activity is crucial for drug development. Studies have demonstrated that modifications to the nitrophenyl or tosyl groups can significantly impact the compound's efficacy and selectivity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and tolylsulfonyl groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine: Similar structure with a different position of the nitro group.
2-(3-Nitrophenyl)-3-(p-tolylsulfonyl)thiazolidine: Similar structure with a different position of the tolylsulfonyl group.
Uniqueness
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the specific positioning of the nitrophenyl and tolylsulfonyl groups, which can influence its chemical reactivity and biological activity.
Biological Activity
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O4S, with a molecular weight of 296.31 g/mol. The compound features a thiazolidine ring, which is known for its role in various biological activities.
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. A study on related compounds demonstrated that the presence of nitrophenyl groups enhances the antioxidant potential, suggesting that this compound may similarly contribute to reducing oxidative stress in biological systems .
Inhibition of Monoamine Oxidase (MAO)
The compound's structural similarities to other thiazolidine derivatives have led to investigations into its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A study highlighted that modifications in the thiazolidine structure could yield selective MAO-B inhibitors, which are crucial for treating conditions like Alzheimer's and Parkinson's disease . While specific data on this compound is limited, its potential as an MAO inhibitor aligns with findings from related compounds.
Antidiabetic Activity
Thiazolidine derivatives are also explored for their antidiabetic properties. Compounds containing similar structural motifs have shown promise as PTP1B inhibitors, which play a role in insulin signaling . The thiazolidine framework may offer a scaffold for developing new antidiabetic agents, although direct evidence for this compound's efficacy remains to be fully elucidated.
The proposed mechanisms of action for thiazolidines often involve interactions with specific enzymes or receptors. For instance, the antioxidant activity may be mediated through the scavenging of free radicals and modulation of oxidative stress pathways. Additionally, the inhibition of MAO might occur through competitive binding at the enzyme's active site, leading to decreased degradation of neurotransmitters such as serotonin and dopamine.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | MAO Inhibition | Identified structure-activity relationships that suggest potential for selective MAO-B inhibition. |
| Study C | Antidiabetic Effects | Related compounds showed promising results as PTP1B inhibitors; implications for insulin sensitivity. |
Q & A
Q. What steps validate the compound’s stability under varying pH and temperature conditions?
Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?
- Methodology :
- Error Analysis : Compare computational approximations (e.g., basis set limitations) with experimental error margins .
- Hybrid Methods : Integrate machine learning with DFT to refine activation energy predictions .
Ethical and Reproducibility Considerations
Q. What frameworks ensure ethical reporting of synthetic data and safety risks?
Q. How to design collaborative studies that address conflicting literature on its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
